An In-Depth Technical Guide to the Aqueous Solubility of Olopatadine Hydrochloride
An In-Depth Technical Guide to the Aqueous Solubility of Olopatadine Hydrochloride
Acknowledgment of Topic Clarification
The user has requested a technical guide on the solubility of "Olopatadine aldehyde hydrochloride." A comprehensive review of scientific literature and patent databases reveals that the primary focus of research and development is on Olopatadine Hydrochloride , the active pharmaceutical ingredient in several commercial ophthalmic solutions. "Olopatadine aldehyde" is typically referenced as an impurity or a synthetic precursor to Olopatadine Hydrochloride.
Given the scarcity of public data on the solubility of the aldehyde variant and the wealth of information on the hydrochloride salt of the parent drug, this guide will proceed by focusing on Olopatadine Hydrochloride . This approach ensures that the content is scientifically robust, grounded in verifiable data, and directly relevant to drug development professionals. We believe this aligns with the user's underlying intent to understand the solubility challenges and solutions related to the olopatadine molecule in an aqueous environment for pharmaceutical applications.
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Olopatadine hydrochloride is a potent selective histamine H1 receptor antagonist and mast cell stabilizer, widely used in ophthalmic solutions to treat allergic conjunctivitis.[1][2] Its efficacy is intrinsically linked to its formulation as a stable, soluble aqueous solution. However, olopatadine hydrochloride presents significant solubility challenges, particularly at the neutral pH required for ocular comfort.[3] This guide provides a comprehensive technical overview of the aqueous solubility properties of olopatadine hydrochloride. It delves into the physicochemical factors governing its solubility, presents detailed methodologies for its characterization, and explores advanced formulation strategies employed to overcome its inherent limitations, thereby enabling the development of high-concentration ophthalmic products.
Physicochemical Profile of Olopatadine Hydrochloride
Olopatadine hydrochloride is the salt form of (Z)-11-(3-dimethylaminopropylidene)-6,11-dihydro-dibenz-[b,e]oxepin-2-acetic acid.[4] It is a white, crystalline, water-soluble powder.[5] The molecule's structure, containing both a basic dimethylamino group and an acidic carboxylic acid group, makes its solubility highly dependent on pH.
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₃NO₃ • HCl | [6] |
| Molecular Weight | 373.88 g/mol | [5] |
| Appearance | White crystalline solid | [6][7] |
| Aqueous Solubility (pH ~7.0, RT) | ~0.18% w/v (~1.8 mg/mL) | [8][9] |
| Aqueous Solubility (General) | Freely soluble in water | [7] |
| Solubility in PBS (pH 7.2) | ~0.5 mg/mL | [6][10] |
| BCS Class | Class 3 (High Solubility, Low Permeability) | [1][11] |
Note: The general term "freely soluble" can be misleading. While the compound dissolves readily, its saturation solubility at physiological pH is limited, which is the critical parameter for formulation.
The Critical Role of pH in Aqueous Solubility
The amphoteric nature of olopatadine means its net charge and, consequently, its aqueous solubility are profoundly influenced by the pH of the medium.
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At Low pH (Acidic): The dimethylamino group is protonated (-N⁺(CH₃)₂H), and the carboxylic acid group is largely unionized (-COOH). The molecule carries a net positive charge, enhancing its interaction with water and leading to higher solubility.
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At High pH (Alkaline): The carboxylic acid group is deprotonated (-COO⁻), and the dimethylamino group is unionized (-N(CH₃)₂). The molecule carries a net negative charge, which also promotes aqueous solubility.
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At Neutral pH (Physiological Range): Near its isoelectric point, the molecule exists significantly as a zwitterion or in its least charged state. This reduces its interaction with water molecules, leading to a sharp decrease in solubility. Ophthalmic formulations are ideally formulated around a neutral pH (typically 6.8-7.4) to minimize eye irritation, which coincides with the region of olopatadine's lowest aqueous solubility.[12][13] This presents the primary challenge for developing high-concentration solutions.
Caption: Relationship between pH and Olopatadine Hydrochloride solubility.
Strategies for Solubility Enhancement
The limited intrinsic solubility of olopatadine hydrochloride at physiological pH (~0.18% w/v) is insufficient for developing higher-concentration formulations (e.g., 0.7%) desired for improved efficacy and reduced dosing frequency.[3][8] Several advanced formulation strategies are employed to overcome this limitation.
Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly higher aqueous solubility.
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Mechanism: The nonpolar portion of the olopatadine molecule is entrapped within the cyclodextrin cavity, while the hydrophilic exterior of the complex interacts favorably with water.
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Application: Hydroxypropyl-γ-cyclodextrin (HP-γ-CD) has been successfully used to increase the solubility of olopatadine in commercial formulations like Pazeo® (0.7% olopatadine).[12][14] The use of cyclodextrins can significantly enhance the achievable concentration of olopatadine in a stable aqueous solution.[8]
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
The aqueous solubility of olopatadine hydrochloride is a complex, pH-dependent property that is fundamental to its formulation as an effective ophthalmic drug. While intrinsically limited at the desired physiological pH, a deep understanding of its physicochemical behavior has enabled the development of sophisticated formulation strategies. By employing solubilizing excipients such as cyclodextrins, co-solvents, and polymers, researchers have successfully created stable, high-concentration solutions that enhance therapeutic efficacy. Accurate and precise determination of solubility through established methods like the shake-flask protocol remains a cornerstone of both early-stage development and quality control for olopatadine-based pharmaceutical products.
References
- Ghosh, A., et al. (2016). Aqueous ophthalmic solution of olopatadine. U.S. Patent 9,707,174 B2.
- Kabir, M. A., & Al-Ghananeem, A. M. (2016). High concentration olopatadine ophthalmic composition. U.S. Patent 9,533,053 B2.
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Taneja, B., et al. (2017). Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects. Clinical Ophthalmology, 11, 775–783. Retrieved from [Link]
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Jadach, B., et al. (2025). Stability and Efficacy of Mucoadhesive Eye Drops Containing Olopatadine HCl: Physicochemical, Functional, and Preclinical In Vivo Assessment. MDPI. Retrieved from [Link]
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U.S. Food and Drug Administration. (2003). Center for Drug Evaluation and Research - Application Number: 21-545. Retrieved from [Link]
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Torkildsen, G., et al. (2015). Efficacy and safety of olopatadine hydrochloride 0.77% in patients with allergic conjunctivitis using a conjunctival allergen-challenge model. Clinical Ophthalmology, 9, 1703–1713. Retrieved from [Link]
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Varghese, S. J., et al. (2020). Instrumental Analysis of Olopatadine Hydrochloride, Oxeladine Citrate, Amlodipine Besylate and Xipamide. VIBGYOR ePress. Retrieved from [Link]
- Alcon, Inc. (2012). High concentration olopatadine ophthalmic composition. European Patent EP 3045172 A1.
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Aher, S. S., et al. (2019). UV-Spectrophotometric Estimation of Olopatadine hydrochloride in Bulk and Pharmaceutical Dosage Form by Zero, First and Second Order Derivative Methods. Journal of Drug Delivery and Therapeutics, 9(4-S), 723-728. Retrieved from [Link]
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Nayak, B. P., et al. (2014). Estimation of olopatadine hydrochloride by RP–HPLC and U.V spectrophotometry method in pure and pharmaceutical formulation. International Journal of Pharmacy and Analytical Research, 3(4), 434-444. Retrieved from [Link]
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Jain, D., & Basniwal, P. K. (2016). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. Journal of Chromatographic Science, 54(8), 1368–1377. Retrieved from [Link]
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Jain, D., et al. (2011). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF OLOPATADINE HYDROCHLORIDE IN BULK DRUG AND ITS FORMULATION. International Journal of Pharmaceutical Sciences Review and Research, 9(2), 163-167. Retrieved from [Link]
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ResearchGate. (n.d.). Structural and Physicochemical Studies of Olopatadine Hydrochloride Conformational Polymorphs. Retrieved from [Link]
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